"physicochemical properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate"
"physicochemical properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate"
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Authored by a Senior Application Scientist
Foreword: Understanding the Utility of a Task-Specific Ionic Liquid
In the landscape of modern chemistry and materials science, ionic liquids (ILs) have emerged as a class of compounds with immense potential, largely due to their "designable" nature. The ability to pair different cations and anions allows for the fine-tuning of physicochemical properties to suit highly specific applications. This guide focuses on 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([Bmim][CF₃BF₃]), a member of the imidazolium-based IL family. Its unique combination of a well-understood cation and a fluorinated borate anion imparts a distinct set of properties that are of significant interest to researchers in electrochemistry, green chemistry, and advanced materials development.[1] This document serves as a technical resource, providing not just data, but a deeper understanding of the causality behind its properties and the methodologies used to characterize them.
Molecular Architecture and Core Identifiers
The properties of any ionic liquid are a direct consequence of the structure and interaction of its constituent ions. [Bmim][CF₃BF₃] is composed of the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻) anion.
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The Cation: 1-Butyl-3-methylimidazolium ([Bmim]⁺) : This is one of the most common cations in IL research. The imidazolium ring provides a stable, aromatic core, while the butyl and methyl groups contribute to its asymmetry, which is crucial for disrupting crystal lattice formation and maintaining a liquid state at low temperatures.[2]
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The Anion: Trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻) : The fluorinated nature of this anion is key to many of the IL's properties. The presence of fluorine atoms generally increases thermal stability and hydrophobicity while influencing viscosity and electrochemical stability.
Chemical Structure
Caption: Structure of the [Bmim]⁺ cation and [CF₃BF₃]⁻ anion.
Core Data Summary
| Property | Value | Source |
| Chemical Name | 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | TCI Chemicals[3] |
| CAS Number | 741677-68-9 | SCBT[4] |
| Molecular Formula | C₉H₁₅BF₆N₂ | SCBT[4] |
| Molecular Weight | 276.03 g/mol | SCBT[4] |
| Appearance | Colorless to Yellow to Orange clear liquid | TCI Chemicals[5] |
Critical Physicochemical Properties: An Experimental Perspective
The utility of an ionic liquid is defined by its physical properties. This section delves into the key parameters for [Bmim][CF₃BF₃], explaining not just the values but also the rationale behind the standard experimental protocols used for their determination.
Density
Density is a fundamental property that influences solvent miscibility, mass transfer calculations, and the design of electrochemical cells. For ionic liquids, it is particularly sensitive to temperature and the presence of impurities like water.[6]
Insight: The density of imidazolium-based ILs generally decreases with increasing alkyl chain length on the cation and is heavily influenced by the anion's molecular weight.[7] While specific data for the [CF₃BF₃]⁻ anion is not widely published, we can infer its properties by comparing it to the well-characterized 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]), which has a density of approximately 1.21 g/mL at 20°C.
This method is preferred for its high accuracy and small sample volume requirement.[6][8]
-
Sample Preparation (Trustworthiness Pillar): The IL sample must be rigorously dried under high vacuum (e.g., for >24 hours at >60°C) to remove absorbed water.[6] Water content is then quantified via Karl Fischer titration to ensure it is below a threshold (e.g., <200 ppm), as water significantly lowers the density.[6][9]
-
Instrument Calibration: The vibrating U-tube densitometer (e.g., Anton Paar DMA series) is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.[6]
-
Measurement: The dried IL is injected into the oscillating U-tube. The instrument measures the resonant frequency of the tube, which changes based on the mass (and therefore density) of the fluid inside.
-
Temperature Control: Measurements are taken across a range of temperatures (e.g., 293.15 K to 338.15 K) using the instrument's integrated Peltier thermostat to determine the thermal expansion coefficient.[6]
Caption: Workflow for accurate density measurement of ionic liquids.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is one of the most critical parameters for practical applications.[10] It dictates mixing efficiency, pumping energy requirements, and ionic mobility (conductivity).[10][11] Imidazolium ILs are known for their variable viscosity, which is highly dependent on temperature, water content, and the nature of the anion.[11][12]
Insight: The viscosity of ILs typically decreases exponentially with increasing temperature.[13] The presence of water or other co-solvents can dramatically reduce viscosity.[11][14] For context, the related [Bmim][BF₄] has a viscosity of ~219 cP at 25°C, which is considered relatively viscous.[2] The larger, more complex [CF₃BF₃]⁻ anion may result in a higher viscosity compared to [BF₄]⁻ due to increased intermolecular friction.
Methods like falling-body or capillary viscometers are commonly used.[11][15][16] A modern microviscometer offers precision with small sample volumes.[11]
-
Sample Preparation: As with density, the sample must be thoroughly dried and its water content verified.[11]
-
Methodology (Falling-Ball Microviscometer - e.g., Lovis 2000 M/ME):
-
A capillary tube of a specific angle is filled with the dried IL sample.
-
A steel ball is allowed to roll down the inclined capillary through the liquid.
-
The time it takes for the ball to travel a known distance is measured electronically.
-
Viscosity is calculated from this rolling time, taking into account the liquid's density (often measured simultaneously).[11]
-
-
Temperature Dependence: The experiment is repeated at various temperatures, controlled by a Peltier system, to characterize the viscosity-temperature relationship.[11][17]
Caption: Protocol for temperature-dependent viscosity measurement.
Thermal Stability
The thermal stability of an IL defines its operational temperature range, a critical factor for applications in synthesis, catalysis, and materials processing that require elevated temperatures.[2][18]
Insight: Imidazolium-based ILs generally exhibit high thermal stability.[9] Their decomposition temperature is primarily dictated by the anion's stability.[9] For example, [Bmim][BF₄] has a decomposition temperature in the range of 360°C to 420°C.[2][19] The fluorinated nature of [Bmim][CF₃BF₃] suggests it possesses similarly high thermal stability.
These two techniques provide a comprehensive thermal profile.
-
Sample Preparation: A small, precise amount of the dried IL (typically 5-10 mg) is placed into an inert TGA or DSC pan (e.g., aluminum, platinum).
-
TGA Protocol (Decomposition Temperature):
-
The sample is heated in the TGA furnace under a controlled inert atmosphere (e.g., nitrogen).[19]
-
A temperature ramp is applied (e.g., 10°C/min) up to a high temperature (e.g., 600°C).[20]
-
The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss is reported as the decomposition temperature (T_d).[9]
-
-
DSC Protocol (Phase Transitions):
-
The sample is subjected to controlled cooling and heating cycles (e.g., cool to -140°C, then heat to 120°C).[21]
-
The DSC measures the heat flow into or out of the sample relative to a reference.
-
This data reveals key phase transitions: glass transition (T_g), crystallization (T_c), and melting (T_m) temperatures.[20][21]
-
Caption: Combined TGA and DSC workflow for thermal analysis.
Electrochemical Properties
For applications in batteries, supercapacitors, and electrodeposition, the electrochemical window (ECW) of the IL is paramount.[1][2] The ECW is the potential range over which the IL is neither oxidized nor reduced, thus remaining electrochemically inert.[22]
Insight: Imidazolium ILs are known for their wide electrochemical windows, often in the range of 4-7 V.[2] The anodic limit is typically set by the oxidation of the anion, while the cathodic limit is determined by the reduction of the cation.[22] The presence of impurities, especially water, can significantly narrow the ECW.[23][24] For [Bmim][BF₄], the ECW is approximately 4.0-4.2 V.[2][25] The electrochemical generation of BF₃ from the tetrafluoroborate anion via anodic oxidation is a known reaction that can be exploited in synthesis.[22][26]
CV is the standard technique for determining the ECW.
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., a glovebox) to exclude oxygen and moisture.
-
Working Electrode: A polished glassy carbon or platinum electrode.
-
Reference Electrode: A stable reference, such as Ag/Ag⁺ or a ferrocene internal standard.
-
Counter Electrode: A platinum wire or mesh.
-
-
Electrolyte Preparation: The dried IL is used as both the solvent and the supporting electrolyte.
-
Measurement:
-
The potentiostat sweeps the potential of the working electrode linearly with time.
-
The potential is first swept in a negative direction to find the cathodic (reductive) limit, then in a positive direction to find the anodic (oxidative) limit.
-
The ECW is defined as the potential difference between the onset of the anodic and cathodic currents.
-
Caption: Experimental workflow for determining the electrochemical window.
Applications in Research and Drug Development
The unique properties of [Bmim][CF₃BF₃] make it a valuable tool for various scientific endeavors.
-
Green Chemistry: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional volatile organic compounds (VOCs) in chemical synthesis and catalysis.[1]
-
Electrochemistry: The wide electrochemical window and good ionic conductivity position it as a promising electrolyte for high-performance batteries and supercapacitors.[1]
-
Catalysis: It can serve as a catalyst or a medium for catalytic reactions, potentially improving reaction rates and yields.[1]
-
Biomolecule Processing: Ionic liquids are increasingly used for the extraction and purification of biomolecules, a critical step in bioprocessing and drug development.[1]
-
Advanced Materials: It is a building block for creating advanced materials like specialized coatings, lubricants, and polymer gels with tailored properties.[1][2]
Safety and Handling
While ionic liquids are often termed "green solvents" due to their low vapor pressure, they are not without hazards.
-
Toxicity: Imidazolium-based ILs can cause skin and eye irritation.[27]
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
-
GHS Hazard Statements: H315: Causes skin irritation.[3]
Conclusion
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a highly functional ionic liquid characterized by its high thermal stability, wide electrochemical window, and tunable solvent properties. Its physicochemical profile makes it a compelling candidate for a range of applications, from energy storage to sustainable chemical manufacturing. A thorough understanding of its properties, grounded in robust experimental methodology, is essential for researchers and scientists seeking to harness its full potential in developing next-generation technologies.
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